IGF-1 Receptor Affinity: Human Insulin Demonstrates Lower Mitogenic Signaling Potential Than Insulin Glargine
In head-to-head receptor binding assays using purified human receptors, insulin glargine (A21Gly,B31Arg,B32Arg human insulin) exhibited a 6- to 8-fold increase in IGF-1 receptor affinity compared with native human insulin [1]. This elevated IGF-1R affinity correlated with proportionally increased mitogenic potency in human osteosarcoma cells [1]. In contrast, rapid-acting analogs insulin aspart and insulin lispro resembled human insulin on IGF-1R affinity parameters, with only a slightly elevated IGF-1R affinity observed for lispro [1]. In human smooth muscle cells and fibroblasts, reduction of IGF-1R levels significantly blunted Akt phosphorylation stimulation by glargine by 40%, whereas insulin-stimulated Akt phosphorylation remained unaffected, confirming that human insulin stimulates DNA synthesis primarily through the insulin receptor rather than the IGF-1 receptor [2].
| Evidence Dimension | IGF-1 receptor binding affinity |
|---|---|
| Target Compound Data | Relative affinity = 1 (reference baseline) |
| Comparator Or Baseline | Insulin glargine: Relative affinity = 6-8 fold higher |
| Quantified Difference | 6- to 8-fold higher IGF-1 receptor affinity for insulin glargine |
| Conditions | Purified human IGF-1 receptors; human osteosarcoma (B10) cells for mitogenic potency |
Why This Matters
Procurement for in vitro receptor signaling studies or safety pharmacology assessments requires awareness that human insulin provides the native IGF-1R activation baseline, whereas glargine introduces a 6- to 8-fold amplified IGF-1R signal.
- [1] Kurtzhals P, Schäffer L, Sørensen A, et al. Correlations of receptor binding and metabolic and mitogenic potencies of insulin analogs designed for clinical use. Diabetes. 2000;49(6):999-1005. View Source
- [2] Eckardt K, et al. IGF-1 receptor signalling determines the mitogenic potency of insulin analogues in human smooth muscle cells and fibroblasts. Diabetologia. 2007;50(12):2534-2543. View Source
